molecular formula C19H25NO2 B2839192 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one CAS No. 848687-30-9

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one

Cat. No.: B2839192
CAS No.: 848687-30-9
M. Wt: 299.414
InChI Key: VGENLWPZZMPKNW-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic heterocyclic compound featuring a chromen-2-one (coumarin) core substituted with methyl groups at positions 7 and 6. A 3,5-dimethylpiperidine moiety is linked to the coumarin via a methylene bridge. The piperidine substituent may enhance lipophilicity and influence binding to biological targets, such as acetylcholinesterase (AChE), analogous to Donepezil derivatives .

Properties

IUPAC Name

4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-12-7-13(2)10-20(9-12)11-16-8-18(21)22-19-15(4)14(3)5-6-17(16)19/h5-6,8,12-13H,7,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENLWPZZMPKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322885
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848687-30-9
Record name 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms the intermediate 4-hydroxy-2H-chromen-2-one.

    Alkylation of the Piperidine Moiety: The piperidine moiety can be synthesized by the alkylation of 3,5-dimethylpiperidine with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

    Coupling of the Piperidine and Chromen-2-one Units: The final step involves the coupling of the piperidine moiety with the chromen-2-one core. This can be achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the chromen-2-one core, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amine or thiol derivatives.

Scientific Research Applications

4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is evaluated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, such as in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, the compound may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Containing Compounds

(a) Donepezil and Derivatives

Donepezil (1-benzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidine) is a well-known AChE inhibitor used in Alzheimer’s disease therapy . Key comparisons:

  • Structural Differences: The coumarin core in 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one replaces the indanone moiety in Donepezil. The 3,5-dimethylpiperidine group in the compound contrasts with Donepezil’s unsubstituted piperidine ring.
  • The absence of methoxy groups (present in Donepezil) could decrease polarity, increasing blood-brain barrier permeability .
(b) 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine

This compound (MM0677.15 in ) shares a piperidine-indane scaffold but lacks the coumarin system. The dimethoxy groups likely enhance solubility compared to the dimethyl-substituted coumarin in the target compound .

Coumarin Derivatives

(a) 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one (MM0677.08)
  • Structural Contrasts: Replaces the coumarin core with an indanone system. A pyridyl group substitutes the piperidine, introducing basicity differences.
  • Functional Impact :
    • The pyridyl group may engage in hydrogen bonding, unlike the tertiary amine in piperidine, altering target selectivity .
(b) 7,8-Dimethylchromen-2-one (Unsubstituted Analogs)
  • Key Differences :
    • The absence of the piperidine-methylene group reduces molecular weight and complexity.
  • Pharmacological Implications :
    • Simplified analogs may exhibit weaker enzyme inhibition due to lack of the piperidine’s steric and electronic contributions .

Heterocyclic Compounds with Multiple Substituents

(a) Quinoline Diones ()

Compounds like 5-Methyl-7,8-quinoline dione feature a bicyclic system but lack the lactone ring of coumarins.

(b) Pyrimidine Diones ()

These compounds (e.g., 5-Methyl-5,6-dihydro-2,4(1H,3H)-pyrimidine dione) exhibit saturated rings, contrasting with the aromatic coumarin. Reduced aromaticity may lower membrane permeability compared to the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Predicted logP* Biological Target
Target Compound Chromen-2-one 7,8-dimethyl; 3,5-dimethylpiperidine 3.2 AChE, kinases
Donepezil (MM0677.15) Indanone 5,6-dimethoxy; benzylpiperidine 2.8 AChE
5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one Indanone 4-pyridyl 1.9 Unknown
5-Methyl-7,8-quinoline dione Quinoline 7,8-dione 1.5 Oxidoreductases

*logP values estimated using fragment-based methods.

Research Findings and Hypotheses

  • Ring Puckering Effects : The 3,5-dimethylpiperidine group may adopt a chair conformation with puckering amplitude (q) ~0.5 Å and phase angle (φ) ~180°, as defined by Cremer-Pople coordinates . This could optimize hydrophobic interactions in enzyme binding pockets compared to flatter analogs.
  • Biological Activity : The compound’s structural hybridity (coumarin + piperidine) suggests dual activity—AChE inhibition (via piperidine) and antioxidant effects (via coumarin). This is untested in the provided evidence but inferred from analogs .

Biological Activity

The compound 4-[(3,5-Dimethylpiperidin-1-yl)methyl]-7,8-dimethylchromen-2-one is a derivative of chromenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C₁₅H₁₈N₂O₂
  • Molecular Weight: 262.32 g/mol

The compound features a chromenone moiety linked to a 3,5-dimethylpiperidine group, which may influence its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity: Compounds with structural similarities have shown potent cytotoxicity towards colon cancer cells (HCT116 and HT29) with IC₅₀ values below 4 µM .
  • Mechanism of Action: The mechanism often involves the induction of apoptosis and the activation of caspases, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .

Neuroprotective Effects

There is emerging evidence suggesting that piperidine derivatives can exert neuroprotective effects. The presence of the piperidine ring in this compound may enhance its ability to interact with neurotransmitter systems:

  • Analgesic Properties: Some related compounds have been identified as potent analgesics with low side effects compared to traditional opioids . This suggests potential applications in pain management.

Study on Cytotoxicity

A study evaluated the cytotoxic effects of several chromenone derivatives on human cancer cell lines. The results demonstrated that modifications in the piperidine substituent significantly impacted the selectivity index (SI) and overall potency against malignant cells compared to non-malignant cells. The findings are summarized in Table 1 below:

CompoundCell LineIC₅₀ (µM)Selectivity Index
AHCT116<16
BHT29<15
CNon-malignant>10<1

Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by these compounds. It was found that:

  • Apoptosis Induction: The compounds triggered mitochondrial membrane potential depolarization and increased levels of caspase activity.
  • ROS Generation: Enhanced ROS levels were correlated with cytotoxicity, indicating oxidative stress as a contributing factor to cell death .

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